molecular formula C6H10BrN3 B11727822 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine

5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11727822
M. Wt: 204.07 g/mol
InChI Key: KBSBBBQDGGPRCW-UHFFFAOYSA-N
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Description

5-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine is a brominated pyrazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antitumor, and central nervous system (CNS) effects . The primary amine group at the 3-position and the bromine atom at the 5-position provide two distinct reactive sites for further functionalization, making this compound a valuable synthon for constructing more complex molecules, such as through Schiff base reactions for the development of covalent organic frameworks (COFs) . In pharmacological research, pyrazole-based compounds have shown significant promise. Structural analogs of this amine have been reported to possess potent antidepressant activity in vivo, comparable to established drugs like amitriptyline . Furthermore, the pyrazolone structural motif is a critical element in several FDA-approved drugs and investigational molecules, targeting various biological endpoints . The specific substitution pattern on the pyrazole ring is crucial for its bioactivity, and the isopropyl group at the 1-position in this compound may influence its lipophilicity and metabolic profile. Researchers can utilize this high-purity intermediate to develop novel compounds for probing biological pathways or as potential therapeutic agents. This product is intended for research purposes in a controlled laboratory setting and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

5-bromo-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-5(7)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)

InChI Key

KBSBBBQDGGPRCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)N)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of the 5 Bromo 1 Propan 2 Yl 1h Pyrazol 3 Amine Core

Reactions Involving the C3-Amino Group

The amino group at the C3 position of the pyrazole (B372694) ring is a versatile functional group that behaves as a potent nucleophile. This reactivity allows for the construction of various derivatives through reactions such as acylation, sulfonylation, and condensation with carbonyl compounds.

The C3-amino group of 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine can be readily acylated or sulfonylated by treatment with appropriate electrophilic reagents. These reactions are fundamental for introducing amide and sulfonamide functionalities, which are prevalent in medicinally important compounds.

Acylation is typically achieved by reacting the aminopyrazole with acylating agents like acyl chlorides or anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction transforms the primary amine into a secondary amide. scirp.org

Sulfonylation follows a similar pathway, where the aminopyrazole is treated with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield the corresponding sulfonamide. nih.gov The general procedure for sulfonylation of pyrazole compounds involves reacting the pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride to form the sulfonyl chloride, which can then be reacted with other amines. nih.gov In the case of an existing amino group, the reaction is more direct with a sulfonyl chloride.

Table 1: Representative Acylation and Sulfonylation Reactions
ReagentReaction TypeResulting Functional GroupPotential Product Name
Acetyl ChlorideAcylationAcetamideN-(5-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl)acetamide
Benzoyl ChlorideAcylationBenzamideN-(5-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl)benzamide
p-Toluenesulfonyl ChlorideSulfonylationTos sulfonamideN-(5-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide
Methanesulfonyl ChlorideSulfonylationMesyl sulfonamideN-(5-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl)methanesulfonamide

The primary amino group at the C3 position can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. wikipedia.org This reaction, which is typically acid-catalyzed, involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. wikipedia.orglatech.edu The reaction is reversible and is often driven to completion by removing the water formed, for instance, through azeotropic distillation. wikipedia.org

These reactions are significant for introducing diverse substituents and for their role in multicomponent reactions that can rapidly build molecular complexity. For example, three-component reactions involving aminopyrazoles, aldehydes, and pyruvic acids have been used to synthesize pyrazolopyridine structures. researchgate.net

Table 2: Examples of Condensation Reactions
Carbonyl CompoundProduct TypePotential Product Name
BenzaldehydeImine (Schiff Base)(E)-N-benzylidene-5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine
AcetoneImine (Schiff Base)(E)-5-bromo-1-(propan-2-yl)-N-(propan-2-ylidene)-1H-pyrazol-3-amine
CyclohexanoneImine (Schiff Base)(E)-5-bromo-N-cyclohexylidene-1-(propan-2-yl)-1H-pyrazol-3-amine
Ethyl pyruvateImine (Schiff Base)Ethyl (E)-2-((5-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl)imino)propanoate

The nitrogen atom of the C3-amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in various nucleophilic addition and substitution reactions. Beyond the acylation and condensation reactions mentioned previously, the amino group can attack other electrophilic centers.

For instance, it can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions proceed via nucleophilic addition of the amine to the central carbon of the isocyanate or isothiocyanate. Furthermore, under specific conditions, the amino group can undergo reactions with activated haloarenes or participate in cyclocondensation reactions to form fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles. scirp.orgmdpi.com

Reactivity of the C5-Bromo Substituent

The bromine atom at the C5 position is a key functional handle for modifying the pyrazole core, primarily through nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of the C5-bromo group can be challenging due to the electron-rich nature of the pyrazole ring. However, such reactions can be facilitated under certain conditions. For example, reactions of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole with sodium alcoholates and primary amines have been shown to proceed, yielding 5-alkoxy and 5-amino substituted products, respectively. researchgate.net The presence of an electron-withdrawing group (like the nitro group in the example) activates the ring towards nucleophilic attack. In the absence of such activating groups, more forcing conditions or catalysis, such as copper-catalyzed coupling, may be required to achieve displacement with nucleophiles like amines or sulfonamides. growingscience.com

Table 3: Potential Nucleophilic Displacement Reactions
NucleophileTypical ConditionsProduct Class
Sodium Methoxide (NaOMe)Heating, possibly with Cu(I) catalyst5-Methoxy-pyrazole
PyrrolidineHeating, possibly with Cu(I) catalyst or Pd catalyst (Buchwald-Hartwig)5-(Pyrrolidin-1-yl)-pyrazole
Sodium Azide (NaN₃)Heating, Cu(I) catalyst5-Azido-pyrazole

The C5-bromo substituent is ideally suited for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. nih.govnih.gov The C5-bromo position of the pyrazole can be coupled with a wide range of arylboronic or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄). nih.govresearchgate.net This reaction is highly tolerant of various functional groups and is a preferred method for synthesizing biaryl and heteroaryl-substituted pyrazoles. researchgate.netrsc.org

Sonogashira Reaction : The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgresearchgate.net This reaction allows for the direct introduction of an alkynyl moiety at the C5 position of the pyrazole ring, creating arylalkyne structures which are valuable intermediates in organic synthesis. libretexts.org The reaction is typically carried out under mild conditions. wikipedia.org

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction enables the vinylation of the C5 position of the pyrazole core. The reaction is performed in the presence of a palladium catalyst and a base, and it generally exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Table 4: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst System (Typical)Product Class
SuzukiPhenylboronic acidPd(PPh₃)₄ / K₂CO₃5-Phenyl-pyrazole derivative
SuzukiThiophene-2-boronic acidPd(dppf)Cl₂ / K₂CO₃5-(Thiophen-2-yl)-pyrazole derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N5-(Phenylethynyl)-pyrazole derivative
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N5-((Trimethylsilyl)ethynyl)-pyrazole derivative
HeckStyrenePd(OAc)₂ / PPh₃ / Et₃N5-Styryl-pyrazole derivative
Heckn-Butyl acrylatePd(OAc)₂ / PPh₃ / Et₃NButyl 3-(Pyrazol-5-yl)acrylate derivative

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich heteroaromatic system. The reactivity of the core is dictated by the electronic properties of its substituents. The amino group (-NH₂) at C3 is a strong electron-donating group, increasing the electron density of the ring, particularly at the C4 position. Conversely, the bromine atom at C5 is an electron-withdrawing group via induction but can donate electron density through resonance. The N1-isopropyl group has a modest electron-donating effect. This combination of substituents makes the C4 position the most nucleophilic and thus the primary site for electrophilic attack.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrazoles, typically occurring at the C4 position, which possesses the highest electron density. pharmaguideline.comchemicalbook.com For this compound, the C4 position is the only unsubstituted carbon on the ring, making it the exclusive site for such substitutions. The strong activating effect of the C3-amino group facilitates these reactions.

Common electrophilic aromatic substitution reactions applicable to the pyrazole core include halogenation, nitration, and sulfonation.

Halogenation : The introduction of a second halogen atom at the C4 position can be achieved using standard halogenating agents. Bromination often utilizes N-bromosuccinimide (NBS) in a solvent like acetonitrile, while chlorination can be performed with N-chlorosuccinimide (NCS). mdpi.comnih.gov

Nitration : Nitration of the pyrazole ring at the C4 position typically involves reacting the substrate with a mixture of nitric acid and sulfuric acid. globalresearchonline.net This introduces a nitro group (-NO₂), a versatile functional group for further transformations.

Sulfonation : The reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) at the C4 position. globalresearchonline.net

Table 1: Electrophilic Aromatic Substitution Reactions on Pyrazole Derivatives

Reaction Reagent(s) Position of Substitution Product Type
Bromination N-Bromosuccinimide (NBS), Acetonitrile C4 4-Bromopyrazole derivative
Chlorination N-Chlorosuccinimide (NCS), Acetonitrile C4 4-Chloropyrazole derivative
Nitration HNO₃, H₂SO₄ C4 4-Nitropyrazole derivative

Ring Opening and Rearrangement Reactions

While the pyrazole ring is generally stable due to its aromaticity, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions.

Base-Induced Ring Opening : The presence of two adjacent nitrogen atoms acidifies the protons on the ring carbons. In the presence of a very strong base, deprotonation can occur at the C3 position, which may lead to ring opening. pharmaguideline.comchemicalbook.comnih.gov

Rearrangements via Reactive Intermediates : More complex transformations can be initiated by the formation of highly reactive intermediates. For instance, the formation of a pyrazole nitrene can lead to a cascade of reactions, including ring opening and recyclization, resulting in rearranged products. mdpi.compreprints.org Such reactions are not common but highlight potential pathways for skeletal diversification of the pyrazole core. An example involves the thermolysis of an azido-substituted pyrazole, which can generate a nitrene that initiates a rearrangement instead of the expected cyclization. preprints.org

Transformations of the N1-Isopropyl Group

The N1-isopropyl group is generally a stable substituent and does not readily participate in reactions under typical synthetic conditions. Its primary role is steric and electronic, influencing the conformation and reactivity of the pyrazole ring. Significant transformations involving the cleavage or modification of this group are uncommon and would require forcing conditions that might also affect other functional groups on the molecule. There is limited specific literature detailing the targeted transformation of an N-isopropyl group on a complex pyrazole such as this. It is largely considered a stable, spectator group in most chemical transformations of the pyrazole core.

Oxidation and Reduction Chemistry of Pyrazole Derivatives

The oxidation and reduction chemistry of this compound is influenced by the different functional groups present.

Oxidation : The pyrazole ring itself is highly resistant to oxidation. globalresearchonline.net However, the substituents, particularly the C3-amino group, are susceptible to oxidative reactions.

Oxidation of the Amino Group : Primary aromatic amines can undergo oxidation. A notable reaction for 5-aminopyrazoles is oxidative dehydrogenative coupling. Using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of iodine, two molecules of the aminopyrazole can couple to form an azo compound (a pyrazolyl azo derivative). nih.gov This reaction proceeds through the single-electron oxidation of the aminopyrazole. nih.gov

Reduction :

Reduction of the Pyrazole Ring : The aromatic pyrazole ring is resistant to reduction. Catalytic hydrogenation under high pressure and temperature can reduce the ring to a pyrazoline and subsequently to a pyrazolidine, but this is a difficult transformation. globalresearchonline.net

Reductive Dehalogenation : The C5-bromo substituent can be removed through various reductive dehalogenation methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method to replace the bromine atom with a hydrogen atom.

Table 2: Oxidation and Reduction Reactions of Substituted Pyrazoles

Reaction Type Reagent(s) Functional Group Transformed Product Type
Oxidation TBHP, I₂ C3-Amino Group Azo derivative
Reduction H₂, Pd/C C5-Bromo Group Dehalogenated pyrazole

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Propan 2 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR for Structural Assignments

The ¹H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine, the spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group, the amino group, and the pyrazole (B372694) ring.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet multiplicity arises from coupling to the six methyl protons, while the doublet is a result of coupling to the single methine proton. The amino group (-NH₂) protons typically appear as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and chemical exchange. The lone proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C4-H (pyrazole ring)~ 5.7Singlet (s)N/A1H
-NH₂ (amine)~ 3.8 - 4.5Broad Singlet (br s)N/A2H
-CH- (isopropyl)~ 4.3 - 4.5Septet (sept)~ 7.01H
-CH₃ (isopropyl)~ 1.4Doublet (d)~ 7.06H

Carbon (¹³C) NMR for Backbone Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, corresponding to the three carbons of the pyrazole ring and the two unique carbons of the isopropyl substituent.

The C3 carbon, bonded to the amino group, is expected at a downfield position. The C5 carbon, bearing the bromine atom, will also be significantly shifted. The C4 carbon will appear at a more upfield position. For the isopropyl group, the methine carbon will be deshielded compared to the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (pyrazole ring, attached to -NH₂)~ 155
C5 (pyrazole ring, attached to -Br)~ 130
C4 (pyrazole ring)~ 90
-CH- (isopropyl)~ 50
-CH₃ (isopropyl)~ 22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a key correlation (cross-peak) would be observed between the methine proton septet and the methyl proton doublet of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. Expected correlations would be seen between:

The pyrazole H-4 singlet and the C4 carbon signal.

The isopropyl methine proton septet and the methine carbon signal.

The isopropyl methyl proton doublet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected HMBC correlations include:

From the isopropyl methine proton to the N1-adjacent C5 and C3 carbons of the pyrazole ring.

From the isopropyl methyl protons to the methine carbon and to the N1 atom's neighboring C5 carbon.

From the pyrazole H-4 proton to the C3 and C5 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is anticipated around 1600-1650 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the pyrazole ring will appear just below 3000 cm⁻¹. The pyrazole ring itself will have characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretch is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. While N-H and O-H bonds are often weak in Raman, the pyrazole ring vibrations and the C-Br bond should produce distinct signals. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum than in the IR.

Table 3: Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500Medium (IR) / Weak (Raman)
C-H Stretch (aliphatic)Isopropyl Group2850 - 2970Strong (IR) / Strong (Raman)
N-H BendPrimary Amine1600 - 1650Medium-Strong (IR)
C=N / C=C StretchPyrazole Ring1400 - 1600Medium-Strong (IR & Raman)
C-Br StretchBromoalkene500 - 650Strong (IR) / Strong (Raman)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

For this compound, the molecular ion peak (M⁺) would be expected to appear as a characteristic doublet with a nearly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass for C₆H₁₀⁷⁹BrN₃ is 203.006, and for C₆H₁₀⁸¹BrN₃ is 205.004.

The fragmentation pattern would likely be dominated by several key processes:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a significant fragment ion [M-Br]⁺.

Alpha-Cleavage: A characteristic fragmentation of N-alkyl amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the N-isopropyl group, this would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation [M-15]⁺.

Loss of Propene: A rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group, resulting in a fragment corresponding to [M-42]⁺.

Table 4: Predicted Mass Spectrometry Fragments

m/z ValueProposed Fragment IdentityNotes
203 / 205[C₆H₁₀BrN₃]⁺ (M⁺)Molecular ion, characteristic 1:1 bromine isotope pattern.
188 / 190[M - CH₃]⁺Result of alpha-cleavage, loss of a methyl radical.
124[M - Br]⁺Loss of a bromine radical.
161 / 163[M - C₃H₆]⁺Loss of propene via rearrangement.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise positions of atoms in the solid state. Although a specific crystal structure for this compound may not be published, predictions can be made based on related pyrazole structures. nih.gov

A successful crystallographic analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific symmetry operations (e.g., P2₁/c).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. The pyrazole ring is expected to be essentially planar. nih.gov

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Hydrogen bonding is highly anticipated, with the amine group (-NH₂) acting as a hydrogen bond donor and the pyridine-like N2 atom of the pyrazole ring acting as an acceptor, potentially forming dimers or extended networks in the solid state. mdpi.com

This comprehensive analytical approach, combining various spectroscopic and crystallographic methods, allows for the complete and unambiguous characterization of this compound.

Analysis of Intramolecular and Intermolecular Interactions

A definitive analysis of the non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, is contingent on experimental crystallographic data. Without a determined crystal structure, any discussion of these critical interactions would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Investigations of 5 Bromo 1 Propan 2 Yl 1h Pyrazol 3 Amine

Analysis of Reactivity Descriptors and Molecular Properties

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for analyzing the electronic structure of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and allowing for the prediction of reactive sites. The MEP surface helps in understanding intermolecular interactions, as it indicates regions that are prone to electrophilic and nucleophilic attack.

For 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine, the MEP surface would highlight distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be concentrated around the nitrogen atom at position 2 (N2) of the pyrazole (B372694) ring due to its lone pair of electrons. The nitrogen atom of the 3-amino group would also exhibit a negative potential, making it a site for hydrogen bonding and other electrophilic interactions.

Positive Regions (Blue): These electron-deficient areas are vulnerable to nucleophilic attack. The hydrogen atoms of the amino group (-NH2) are expected to be the most positive regions, indicating their role as hydrogen bond donors.

Neutral Regions (Green): These areas represent regions with near-zero potential, typically found around the carbon backbone and the isopropyl group.

The bromine atom at position 5 introduces a region of slight negative potential, but also a phenomenon known as a "sigma-hole" — a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding. Computational analysis using methods like Density Functional Theory (DFT) is employed to generate these surfaces and quantify the potential values, offering insights into the molecule's reactivity and non-covalent interactions researchgate.net.

Tautomerism and Isomerism in Pyrazole Systems

Tautomerism is a fundamental characteristic of many heterocyclic systems, including pyrazoles, where isomers interconvert through a low energy barrier, often involving proton migration. nih.govencyclopedia.pub This phenomenon significantly influences the chemical reactivity, physical properties, and biological activity of the compound. nih.govencyclopedia.pub For substituted pyrazoles, several types of tautomerism are computationally and experimentally investigated.

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov In N-unsubstituted 3(5)-substituted pyrazoles, this leads to an equilibrium between two distinct tautomeric forms. However, in the case of this compound, the nitrogen at position 1 (N1) is substituted with an isopropyl group. This substitution prevents the classic annular proton exchange between N1 and N2, effectively "locking" the pyrazole ring in the 1H-pyrazole configuration. Therefore, annular tautomerism is not a feature of this specific N-substituted molecule. Computational studies on related N-unsubstituted pyrazoles show that the energy barrier for intramolecular proton transfer is high (around 50 kcal/mol), suggesting that the process is typically intermolecular and often mediated by solvent molecules or self-association. encyclopedia.pub

Side-chain tautomerism involves proton migration from a substituent group to the heterocyclic ring or vice-versa. For this compound, the presence of the amino group at the C3 position allows for potential amine-imine tautomerism. This equilibrium would involve the migration of a proton from the exocyclic amino group to the N2 atom of the pyrazole ring, resulting in an imine tautomer.

Computational studies using DFT and other ab initio methods can predict the relative stabilities of these tautomers. researchgate.net For most 3-aminopyrazoles, the amine form is found to be significantly more stable than the imine form. nih.gov The aromaticity of the pyrazole ring, which would be disrupted in the imine form, is a major stabilizing factor for the amine tautomer. The calculated energy difference between the two forms is typically substantial, indicating that the amine tautomer is the overwhelmingly predominant species under normal conditions.

Table 1: Hypothetical Relative Energies of Amine vs. Imine Tautomers This table illustrates the expected outcome based on typical computational studies of 3-aminopyrazoles.

TautomerStructureRelative Energy (kcal/mol)Predominance
Amine (More Stable)5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine0.0>99.9%
Imine (Less Stable)5-bromo-1-(propan-2-yl)-2,5-dihydro-3H-pyrazol-3-imine>10<0.1%

Solvent effects play a critical role in determining the position of tautomeric equilibria. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the relative stability of tautomers. Generally, polar solvents tend to stabilize the more polar tautomer. nih.govnih.gov

In the context of the amine-imine tautomerism of this compound, the amine tautomer is typically more polar than the imine form. Therefore, polar solvents like water or ethanol would be expected to further stabilize the amine tautomer, shifting the equilibrium even more decisively in its favor. nih.gov Theoretical studies have shown that explicit solvent molecules, particularly water, can lower the energy barriers for proton transfer by forming hydrogen-bonded bridges, although the fundamental stability of the amine form remains. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings and interpret complex spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govruc.dk For this compound, these calculations would predict specific chemical shifts for the pyrazole ring protons and carbons, the isopropyl group, and the amino protons. The predicted shifts are sensitive to the molecule's geometry and electronic environment, making them useful for structural elucidation. nih.govruc.dk Theoretical calculations on similar pyrazole derivatives have shown good agreement with experimental data. researchgate.net

Table 2: Typical Predicted ¹³C and ¹H NMR Chemical Shift Ranges for Substituted Pyrazoles This table provides illustrative ranges based on computational and experimental data for similar pyrazole structures.

AtomPredicted Chemical Shift (ppm)Notes
C3 (attached to -NH2)148 - 155Carbon bearing the amino group.
C4-H5.5 - 6.5The sole proton on the pyrazole ring.
C5 (attached to -Br)~95 - 105Carbon bearing the bromine atom.
Isopropyl CH4.0 - 5.0Methine proton of the isopropyl group.
Isopropyl CH31.0 - 1.5Methyl protons of the isopropyl group.
-NH24.0 - 6.0Amino protons, shift can be broad and solvent-dependent.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies and predicting UV-Vis absorption spectra. nih.gov The calculations for this compound would likely predict π → π* transitions characteristic of the aromatic pyrazole ring. The position of the maximum absorption wavelength (λ_max) is influenced by the substituents. The amino group (an auxochrome) and the bromine atom would be expected to cause a bathochromic (red) shift compared to the unsubstituted pyrazole. researchgate.net The gas-phase UV absorption spectrum for the parent pyrazole shows a maximum absorption cross-section at 203 nm. rsc.org

IR Frequencies: DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov For this compound, key predicted vibrational modes would include N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C-H stretching of the isopropyl and pyrazole rings, C=N and C=C ring stretching modes, and the C-Br stretching frequency. Comparing the computed spectrum with experimental data helps in the assignment of vibrational modes. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. wum.edu.pknih.gov The key parameters that quantify NLO response are the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Computational methods, primarily DFT, are used to calculate these properties for candidate molecules. wum.edu.pkresearchgate.net The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing bromine atom on a conjugated pyrazole ring, suggests it could possess NLO activity. The intramolecular charge transfer (ICT) from the amino group to the ring system is a key factor for NLO response. nih.gov

Calculations would involve optimizing the molecular geometry and then computing the NLO parameters. A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. Studies on other pyrazole derivatives have shown that they can be promising candidates for NLO materials, with their properties tunable by altering the donor and acceptor substituents on the ring. wum.edu.pkresearchgate.netnih.gov

Table 3: Key Parameters in NLO Computational Analysis

ParameterSymbolDescription
Dipole MomentμMeasures the overall polarity of the molecule. A non-zero value is required for second-order NLO activity.
PolarizabilityαDescribes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First HyperpolarizabilityβQuantifies the second-order NLO response. Larger values indicate a more significant NLO effect.
Second HyperpolarizabilityγQuantifies the third-order NLO response.

Synthetic Applications and Advanced Derivatization of 5 Bromo 1 Propan 2 Yl 1h Pyrazol 3 Amine

Strategic Use as a Chemical Building Block

The utility of 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine as a foundational molecule is well-established in synthetic chemistry. The distinct reactivity of its amino and bromo groups enables sequential or orthogonal functionalization, making it a strategic component in the design of complex organic molecules.

This compound is frequently employed as a key starting material in multi-step synthetic pathways. The pyrazole (B372694) ring is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a core framework for developing ligands for multiple biological receptors. nih.gov The presence of the bromine atom provides a reactive site, often referred to as a "synthetic handle," for introducing molecular diversity through various coupling reactions. The amino group offers another point for modification, such as acylation or alkylation, allowing for the extension of the molecular framework. This dual functionality is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies. For instance, similar bromo-aminopyrazole intermediates are central to the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors and compounds that regulate calcium release-activated calcium (CRAC) channels. google.com

The structure of this compound is ideally suited for the construction of elaborate molecular architectures. Its application is particularly notable in the development of kinase inhibitors, which often feature a substituted heterocyclic core. Research has shown that the 5-aminopyrazole scaffold is a key component in designing specific inhibitors for targets like the REarranged during Transfection (RET) kinase, which is implicated in certain types of cancer. nih.gov In these syntheses, the aminopyrazole core is elaborated by forming an amide bond at the amino group and by using the bromo-substituent as a point of attachment for other cyclic or acyclic fragments, ultimately leading to potent and selective therapeutic candidates. nih.gov

Synthesis of Novel Pyrazole Derivatives with Modified Substitution Patterns

The modification of this compound allows for the systematic exploration of chemical space around the pyrazole core. By altering the substituents at various positions, chemists can fine-tune the physicochemical and biological properties of the resulting molecules.

The primary amino group at the C3-position is a highly versatile functional group for derivatization. It readily undergoes reactions such as acylation to form amides, which is a common strategy for building more complex structures. For example, in the development of RET kinase inhibitors, the amino group of a similar 5-amino-1-isopropyl-1H-pyrazole was reacted with a carboxylic acid to form a crucial 5-amino-pyrazole-4-carboxamide scaffold. nih.gov While direct functionalization of the N1-isopropyl group is less common due to its steric bulk and stability, its presence is critical for modulating the electronic properties of the pyrazole ring and influencing the binding orientation of the molecule within a biological target.

Table 1: Representative Functionalization Reactions of the Amino Group

Reaction Type Reagent Example Product Type
Acylation Carboxylic Acid / Coupling Agent Amide
Sulfonylation Sulfonyl Chloride Sulfonamide
Reductive Amination Aldehyde or Ketone / Reducing Agent Secondary Amine

The bromine atom at the C5-position is the most important site for introducing molecular diversity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is a cornerstone of modern synthetic chemistry for creating libraries of novel compounds. nih.gov Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be used to replace the bromine with a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino groups. nih.govchim.it This strategy allows for extensive exploration of the chemical space around the pyrazole core to optimize biological activity. chim.it

Table 2: Examples of C5-Substituent Manipulation via Cross-Coupling

Reaction Name Coupling Partner Bond Formed Typical Catalyst
Suzuki Coupling Aryl/Heteroaryl Boronic Acid C-C (Aryl) Pd(PPh₃)₄
Sonogashira Coupling Terminal Alkyne C-C (Alkynyl) PdCl₂(PPh₃)₂ / CuI
Heck Coupling Alkene C-C (Alkenyl) Pd(OAc)₂
Buchwald-Hartwig Amination Amine C-N Pd₂(dba)₃ / Ligand

Construction of Fused Heterocyclic Systems

This compound is also a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. researchgate.net These fused systems often possess unique biological properties and are of significant interest in medicinal chemistry. The 3-amino group, in conjunction with the adjacent C4-carbon, can act as a binucleophilic or electrophilic partner in cyclization reactions. researchgate.netresearchgate.net For example, 3-aminopyrazoles can react with 1,3-dielectrophiles to form pyrazolo[3,4-b]pyridines, a class of compounds with diverse biological activities. chim.itresearchgate.net Similarly, reactions with other appropriate reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines or other fused N-heterocycles, significantly expanding the structural diversity achievable from this single building block. chim.itresearchgate.net

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent application of 5-aminopyrazole derivatives. nih.goveurjchem.com This is typically achieved through the cyclocondensation reaction with various 1,3-dielectrophilic reagents. The reaction of this compound with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid or base catalyst, is expected to yield the corresponding pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org

The general reaction involves the initial formation of an enamine intermediate by the reaction of the 3-amino group of the pyrazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the final fused heterocyclic system. The reaction conditions can often be optimized to control regioselectivity when unsymmetrical β-dicarbonyl compounds are used. nih.gov Microwave-assisted synthesis has also been reported to be an efficient method for the preparation of these derivatives, offering advantages such as shorter reaction times and higher yields. researchgate.net

Table 1: Representative Examples of Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundReaction ConditionsProductYield (%)
3-Amino-5-methylpyrazoleAcetylacetoneAcetic acid, reflux2,7-Dimethyl-5-methylpyrazolo[1,5-a]pyrimidineNot specified
3-Amino-5-phenylpyrazoleEthyl acetoacetateEthanol, reflux7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-2-oneNot specified
3-Amino-4-cyanopyrazoleMalononitrilePiperidine, ethanol, reflux7-Amino-5-imino-2,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrileNot specified

Note: This table presents generalized examples for analogous compounds to illustrate the synthetic potential.

Other Condensed Pyrazole-Containing Scaffolds

Beyond pyrazolo[1,5-a]pyrimidines, this compound can serve as a precursor for other condensed pyrazole systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. nih.govmdpi.com This transformation typically proceeds via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and aromatization. researchgate.net

Furthermore, the diazotization of the 3-amino group, followed by an intramolecular cyclization, can be a route to pyrazolo[5,1-c] nih.goveurjchem.commdpi.comtriazine derivatives. researchgate.netresearchgate.netosi.lv This synthetic strategy expands the range of accessible heterocyclic scaffolds from this versatile starting material. The bromo substituent at the 5-position also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or heteroaryl groups.

Table 2: Potential Synthesis of Other Condensed Pyrazoles from this compound

ReagentResulting ScaffoldGeneral Reaction Type
α,β-Unsaturated ketones/aldehydesPyrazolo[3,4-b]pyridineMichael addition followed by cyclization
Nitrous acid followed by a coupling agentPyrazolo[5,1-c] nih.goveurjchem.commdpi.comtriazineDiazotization and cyclization
Arylboronic acids5-Aryl-1-(propan-2-yl)-1H-pyrazol-3-amineSuzuki cross-coupling

Note: This table outlines potential synthetic pathways based on the known reactivity of similar compounds.

Material Science Applications (as a component or intermediate)

While specific applications of this compound in material science are not documented, the broader class of pyrazole-containing compounds has shown promise in various material science domains. mdpi.com Pyrazole derivatives are known to exhibit interesting photophysical properties, and their incorporation into larger conjugated systems can lead to materials with applications in organic light-emitting diodes (OLEDs) and as functional dyes. researchgate.netresearchgate.netresearchgate.netimist.mamdpi.com

The pyrazole nucleus can act as an electron-donating or electron-withdrawing unit depending on the substitution pattern, allowing for the fine-tuning of the electronic properties of the resulting materials. The bromo- and amino-functional groups on this compound offer synthetic handles to incorporate this moiety into polymeric structures, potentially leading to the development of novel conductive polymers or materials for sensor applications. ekb.egmdpi.commdpi.com However, it must be emphasized that these are potential applications based on the properties of related compound classes, and specific research on this compound is required to validate these possibilities.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Summary

The synthesis of 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine, while not explicitly documented, can be logically devised through established synthetic routes for substituted pyrazoles. A plausible and efficient method involves a multi-step sequence commencing with the cyclocondensation of a β-ketonitrile with isopropylhydrazine to form the N-isopropyl-3-aminopyrazole core. Subsequent regioselective bromination at the C5 position would yield the target compound. The control of regioselectivity during the N-alkylation step is a critical consideration in pyrazole (B372694) synthesis. sci-hub.stthieme-connect.com

The reactivity of this compound is dictated by the interplay of its three key functional components: the pyrazole ring, the 3-amino group, and the 5-bromo substituent. The pyrazole ring itself is aromatic, with the C4 position being the most susceptible to electrophilic substitution due to the electronic influence of the two nitrogen atoms. The amino group at the C3 position is a versatile handle for further functionalization, capable of undergoing reactions such as acylation, alkylation, and diazotization. The bromine atom at the C5 position is a valuable synthetic anchor for cross-coupling reactions, enabling the introduction of a wide array of substituents.

FeaturePredicted ReactivityPotential Reactions
Pyrazole Ring Susceptible to electrophilic substitution at the C4 position.Nitration, Halogenation, Sulfonation, Friedel-Crafts reactions.
3-Amino Group Nucleophilic and can be readily functionalized.Acylation, Alkylation, Diazotization followed by substitution.
5-Bromo Group Can be displaced via nucleophilic substitution or participate in cross-coupling reactions.Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling.

Identification of Research Gaps and Emerging Avenues

The most significant research gap concerning this compound is the complete absence of its characterization and investigation in the scientific literature. This presents a unique opportunity for foundational research to explore its fundamental properties and potential applications.

Emerging avenues for research on this compound are numerous and can be broadly categorized into two main areas: medicinal chemistry and materials science.

Medicinal Chemistry: Aminopyrazole scaffolds are prevalent in a multitude of biologically active compounds, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Given this precedent, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of the bromo and amino groups allows for the systematic generation of a library of derivatives for structure-activity relationship (SAR) studies.

Materials Science: Pyrazole derivatives have found applications as ligands in coordination chemistry, as building blocks for functional polymers, and in the development of organic light-emitting diodes (OLEDs). nih.govmdpi.com The specific substitution pattern of this compound could impart unique electronic and coordination properties, making it a candidate for investigation in these areas.

Potential for Further Chemical Exploration and Methodological Advancements

The potential for further chemical exploration of this compound is vast. The strategic placement of the functional groups allows for a high degree of molecular diversification.

Exploration AreaDescription
Derivative Synthesis Systematic modification of the amino and bromo substituents to create a library of analogues for SAR studies.
Scaffold Elaboration Utilization of the pyrazole core as a building block for the synthesis of more complex polycyclic and heterocyclic systems.
Polymer Chemistry Incorporation of the molecule as a monomeric unit in the synthesis of novel polymers with potentially interesting thermal and electronic properties.

From a methodological standpoint, there is considerable scope for advancing the synthesis of this and related compounds. Modern synthetic techniques could offer significant advantages over traditional batch methods.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyrazole derivatives. nih.govnih.govrsc.orgdergipark.org.trgsconlinepress.com Its application to the synthesis of this compound could lead to a more efficient and scalable process.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.comrsc.orggalchimia.comnih.govnih.gov Developing a flow-based synthesis for this compound would be a significant methodological advancement, enabling its rapid and efficient production for further research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of pyrazole precursors with isopropyl halides under basic conditions (e.g., KOH/ethanol) yields the isopropyl-substituted pyrazole core . Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry, temperature (60–80°C), and catalyst loading (e.g., p-TSA for regioselectivity) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
  • Structural Confirmation :
  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., δ 1.4 ppm for isopropyl CH3_3, δ 5.2 ppm for pyrazole C-H) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ at m/z 205.0 (C6_6H10_{10}BrN3_3) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .

Q. What spectroscopic and computational tools are recommended for analyzing its electronic properties?

  • Methodology :

  • UV-Vis Spectroscopy : Identify π→π* transitions in the pyrazole ring (λmax_{\text{max}} ~270–300 nm) .
  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies and electrostatic potential surfaces (e.g., Multiwfn for electron density topology) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • The 5-bromo group acts as a leaving site for Pd-catalyzed couplings. Optimize using Pd(PPh3_3)4_4 (2 mol%), aryl boronic acids (1.2 eq), and Na2_2CO3_3 in DMF/H2_2O (3:1) at 80°C .
  • Contradiction Note : Steric hindrance from the isopropyl group may reduce yields compared to methyl-substituted analogs. Mitigate via microwave-assisted synthesis (shorter reaction times) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding .
  • Dose-Response Re-evaluation : Adjust in vivo dosing to account for bioavailability limitations (e.g., logP = 2.1 suggests moderate permeability) .
  • Metabolite Identification : LC-HRMS to detect phase I/II metabolites that may antagonize activity .

Q. How can structure-activity relationships (SAR) be systematically explored for antimicrobial applications?

  • Methodology :

  • Analog Synthesis : Vary substituents at positions 1 (isopropyl vs. methyl) and 5 (Br vs. Cl, CF3_3) .
  • Biological Assays :
  • MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Target dihydrofolate reductase (DHFR) or β-lactamase via fluorescence-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.